molecular formula C18H15N5O4S B2749353 3-(1-(5-(furan-2-yl)isoxazole-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034380-28-2

3-(1-(5-(furan-2-yl)isoxazole-3-carbonyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one

Cat. No.: B2749353
CAS No.: 2034380-28-2
M. Wt: 397.41
InChI Key: GZRJKMOIXDCRQC-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a furan ring, an isoxazole ring, a piperidine ring, and a thieno[3,2-d][1,2,3]triazin-4(3H)-one ring .


Synthesis Analysis

While specific synthesis methods for this compound are not available, isoxazole rings can be synthesized via a variety of methods, including a 1,3-dipolar cycloaddition of nitrile oxides with alkynes, or the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid .


Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The isoxazole ring is an electron-rich azole with an oxygen atom next to the nitrogen .

Scientific Research Applications

Antimicrobial Activities

Research indicates that derivatives incorporating isoxazole and piperidine, similar to components of the specified compound, show antimicrobial activities. A study by Başoğlu et al. (2013) explores the synthesis and antimicrobial activities of azole derivatives, starting from furan-2-carbohydrazide, leading to the creation of triazole compounds via Mannich bases using secondary amines, including piperidine. Some of these compounds displayed significant activity against tested microorganisms, suggesting potential antimicrobial applications (Başoğlu et al., 2013).

Pharmacological Evaluation

Derivatives similar to the compound have been evaluated for their pharmacological activities. Kumar et al. (2017) synthesized a series of compounds beginning from 2-acetylfuran, which, after several steps, resulted in the formation of compounds with significant antidepressant and antianxiety activities in tested models, highlighting the therapeutic potential of such structures (Kumar et al., 2017).

Anticancer and Antiangiogenic Effects

A study by Chandrappa et al. (2010) synthesized novel thioxothiazolidin-4-one derivatives, incorporating amines with heterocyclic moieties like isoxazole and piperazine, demonstrating significant in vivo anticancer and antiangiogenic effects against a mouse tumor model. This suggests the potential utility of structurally similar compounds in cancer therapy (Chandrappa et al., 2010).

Material Chemistry and Heterocyclic Chemistry

Compounds incorporating triazine and heterocyclic systems have been recognized for their importance in material chemistry. Advances in the chemistry of triazine derivatives, as discussed by Kumar and Agrawal (2023), emphasize the role of these molecules in developing materials with diverse applications, suggesting potential areas of research for compounds with similar frameworks (Kumar & Agrawal, 2023).

Antitubercular Activity

Compounds featuring triazole and piperazine moieties have been synthesized and evaluated for their antitubercular activity, demonstrating moderate to good effectiveness against Mycobacterium tuberculosis strains. This indicates the potential of such structural frameworks in contributing to the development of new antitubercular agents (Naidu et al., 2016).

Properties

IUPAC Name

3-[1-[5-(furan-2-yl)-1,2-oxazole-3-carbonyl]piperidin-4-yl]thieno[3,2-d]triazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O4S/c24-17(13-10-15(27-20-13)14-2-1-8-26-14)22-6-3-11(4-7-22)23-18(25)16-12(19-21-23)5-9-28-16/h1-2,5,8-11H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZRJKMOIXDCRQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)C4=NOC(=C4)C5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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